molecular formula C15H11FN4OS B2510347 5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 2415631-20-6

5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2510347
CAS No.: 2415631-20-6
M. Wt: 314.34
InChI Key: ZHIBYQQWWZSRGD-UHFFFAOYSA-N
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Description

5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of fluorine, methyl, pyridine, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which provides high yields and regioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-fluoro-4-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c1-9-5-12(18-7-11(9)16)14(21)20-15-19-13(8-22-15)10-3-2-4-17-6-10/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBYQQWWZSRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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